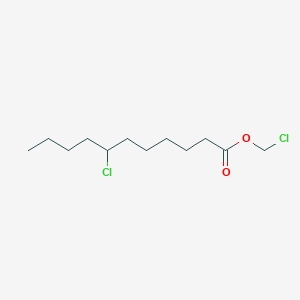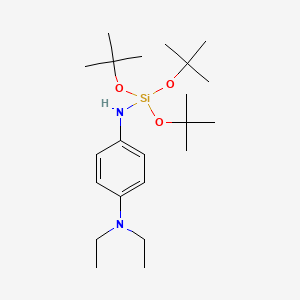
N~1~,N~1~-Diethyl-N~4~-(tri-tert-butoxysilyl)benzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1~-Diethyl-N~4~-(tri-tert-butoxysilyl)benzene-1,4-diamine is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a benzene ring substituted with diethylamine and tri-tert-butoxysilyl groups, making it an interesting subject for research in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-Diethyl-N~4~-(tri-tert-butoxysilyl)benzene-1,4-diamine typically involves the reaction of N1,N~1~-diethyl-p-phenylenediamine with tri-tert-butoxysilane under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~-Diethyl-N~4~-(tri-tert-butoxysilyl)benzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
N~1~,N~1~-Diethyl-N~4~-(tri-tert-butoxysilyl)benzene-1,4-diamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1,N~1~-Diethyl-N~4~-(tri-tert-butoxysilyl)benzene-1,4-diamine involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The tri-tert-butoxysilyl group can enhance the compound’s stability and reactivity, making it a valuable tool in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
N~1~,N~1~-Diethyl-N~4~-(quinolin-2-ylmethylene)benzene-1,4-diamine: Similar in structure but with a quinoline group instead of tri-tert-butoxysilyl.
N~1~,N~1~-Diethyl-N~4~-(methyl)benzene-1,4-diamine: Lacks the bulky tri-tert-butoxysilyl group, leading to different reactivity and applications.
Uniqueness
N~1~,N~1~-Diethyl-N~4~-(tri-tert-butoxysilyl)benzene-1,4-diamine is unique due to the presence of the tri-tert-butoxysilyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring high stability and specific reactivity.
Properties
CAS No. |
82991-93-3 |
|---|---|
Molecular Formula |
C22H42N2O3Si |
Molecular Weight |
410.7 g/mol |
IUPAC Name |
4-N,4-N-diethyl-1-N-[tris[(2-methylpropan-2-yl)oxy]silyl]benzene-1,4-diamine |
InChI |
InChI=1S/C22H42N2O3Si/c1-12-24(13-2)19-16-14-18(15-17-19)23-28(25-20(3,4)5,26-21(6,7)8)27-22(9,10)11/h14-17,23H,12-13H2,1-11H3 |
InChI Key |
NSTUDKDTIWAGRB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N[Si](OC(C)(C)C)(OC(C)(C)C)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(methoxymethyl)phenyl]carbamate](/img/structure/B14419625.png)
![1-[Ethoxy(phenyl)methoxy]-3-nitrobenzene](/img/structure/B14419631.png)
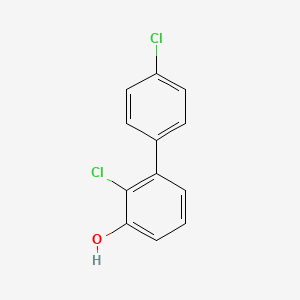

![3-[(2-Methoxyphenyl)methyl]-1-methylquinoxalin-2(1H)-one](/img/structure/B14419648.png)

![2,5-Dimethyloctahydrocyclopenta[c]pyrrole](/img/structure/B14419660.png)
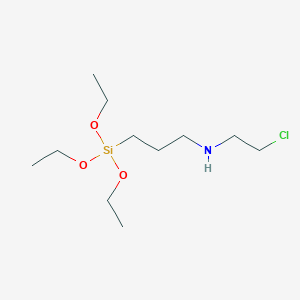
![7-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[4.1.0]heptane](/img/structure/B14419666.png)
![4-[(5-Methylcyclopent-1-en-1-yl)methyl]cyclopentane-1,3-dione](/img/structure/B14419673.png)
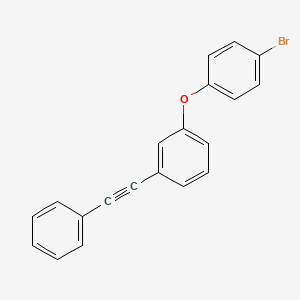
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis[4-(2,4,4-trimethylpentan-2-yl)benzene]](/img/structure/B14419679.png)
